2,2,3,3-tetrafluoro-3-methoxy-propanoic acid
Overview
Description
2,2,3,3-Tetrafluoro-3-methoxy-propanoic acid is a fluorinated organic compound with the molecular formula C4H4F4O3 and a molecular weight of 176.066 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to a propanoic acid backbone. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxypropanoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoro-3-methoxy-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-methoxy-propanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-3-methoxy-propanoic acid involves its interaction with molecular targets through its fluorinated and methoxy functional groups. These interactions can modulate enzyme activity, alter metabolic pathways, and influence the physicochemical properties of the compounds it is incorporated into. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical and industrial processes .
Comparison with Similar Compounds
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid group.
2,2,3,3-Tetrafluoro-3-methoxypropionic acid methyl ester: Another similar compound with a methyl ester group.
Uniqueness: 2,2,3,3-Tetrafluoro-3-methoxy-propanoic acid is unique due to its combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties such as high stability, reactivity, and the ability to participate in diverse chemical reactions. These properties make it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O3/c1-11-4(7,8)3(5,6)2(9)10/h1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPYQAJFMOKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)O)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028324 | |
Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93449-21-9 | |
Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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